2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
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Overview
Description
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a heterocyclic compound that belongs to the quinazolone family This compound is characterized by the presence of a quinazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chloro and hydroxy group on the phenyl ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinazolone ring can be reduced to form dihydroquinazolone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolone derivatives.
Substitution: Various substituted quinazolone derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazoline: Similar structure but lacks the carbonyl group in the quinazolone ring.
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolinone: Similar structure but with a different substitution pattern on the quinazolone ring.
Uniqueness
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Biological Activity
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, a derivative of quinazolinone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a quinazolone core with a chloro and hydroxy substitution on the phenyl ring. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action primarily involves the induction of apoptosis through mitochondrial pathways.
- Cytotoxicity Assays : The MTT assay indicated that the compound significantly inhibited cell viability in MCF-7 cells with an IC50 value indicative of strong cytotoxicity. The lactate dehydrogenase (LDH) release assay further confirmed cell membrane integrity loss, suggesting necrotic or apoptotic cell death mechanisms .
- Mitochondrial Membrane Potential (MMP) : Treatment with this compound resulted in a marked decrease in MMP, indicating mitochondrial dysfunction. This was corroborated by the translocation of cytochrome c from mitochondria to the cytosol, a hallmark of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. In silico studies have identified it as a potential inhibitor of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
- In Vitro Studies : The compound demonstrated effective antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
Substituent | Effect on Activity | Remarks |
---|---|---|
Chloro Group | Increased potency | Enhances interaction with target proteins |
Hydroxy Group | Improved solubility | Facilitates better bioavailability |
Research indicates that modifications to the quinazolone core can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .
Case Studies
- Apoptotic Mechanisms : A study explored the apoptotic effects on MCF-7 cells, showing significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins upon treatment with the compound .
- Antimicrobial Efficacy : A mouse peritonitis model demonstrated that derivatives similar to this compound exhibited promising survival rates against MRSA infections, indicating potential for further clinical development .
Safety and Toxicity Profile
Acute toxicity studies performed on mice revealed no significant adverse effects at doses up to 250 mg/kg. Histopathological examinations indicated normal liver and kidney functions post-treatment, suggesting a favorable safety profile for further exploration in therapeutic applications .
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKPOUYBYDDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.